molecular formula C23H31N5O5 B11631489 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 4627-03-6

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11631489
CAS No.: 4627-03-6
M. Wt: 457.5 g/mol
InChI Key: DACMHMPOUOOWOB-UHFFFAOYSA-N
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Description

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Substitution Reactions:

    Hydroxylation and Methylation: The hydroxyl and methoxy groups are introduced through hydroxylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: A centrally acting muscle relaxant with a similar structural motif.

    Ranolazine: An anti-anginal medication with related functional groups.

Uniqueness

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its diverse range of applications. Its structural complexity allows for multiple interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

4627-03-6

Molecular Formula

C23H31N5O5

Molecular Weight

457.5 g/mol

IUPAC Name

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H31N5O5/c1-26-20-19(21(30)27(2)23(26)31)28(22(25-20)24-15-7-5-4-6-8-15)13-16(29)14-33-18-11-9-17(32-3)10-12-18/h9-12,15-16,29H,4-8,13-14H2,1-3H3,(H,24,25)

InChI Key

DACMHMPOUOOWOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)OC)O

Origin of Product

United States

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